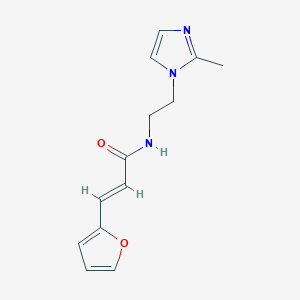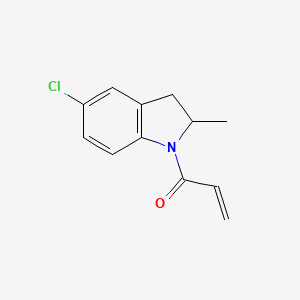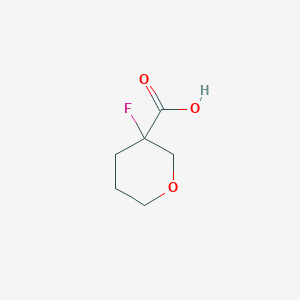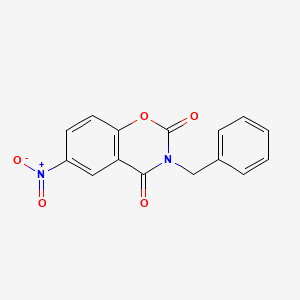![molecular formula C20H25N3O3 B2387945 N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide CAS No. 896373-10-7](/img/structure/B2387945.png)
N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide, also known as CE-123, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and as a potential therapeutic agent for various neurological disorders.
Scientific Research Applications
Chemistry and Synthesis
The foundational chemistry of compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide involves reactions with nucleophiles to yield phenylurea derivatives, which undergo cyclization to produce new quinazolone derivatives. These synthetic pathways are crucial for developing novel compounds with potential pharmaceutical applications (Count, 1983). Additionally, the synthesis of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, through the reaction of amino groups with various aldehydes and ketones, showcases the versatility of quinazolinone derivatives in generating compounds with possible analgesic and anti-inflammatory properties (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Biological Activities
Research indicates significant interest in the biological activities of quinazolinone derivatives, with studies on their antitumor, antimonoamineoxidase, and antiviral activities. For instance, compounds based on quinazolinone frameworks have been evaluated for their potential antitumor and antimonoamineoxidase activities, providing a basis for further pharmaceutical development (Маркосян, Айвазян, & Габриелян, 2020). Furthermore, the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives and their evaluation for antiviral activity against Tobacco mosaic virus (TMV) highlight the potential of quinazolinone derivatives in contributing to antiviral research (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-18(21-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)22-20(23)26/h4-5,7,9-10H,1-3,6,8,11-14H2,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDCAYQFFSWSJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2387870.png)






![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)
![1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2387885.png)